molecular formula C22H21N3O7S B2856602 Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-42-8

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2856602
CAS RN: 899728-42-8
M. Wt: 471.48
InChI Key: AIKRBLFVOAWNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C22H21N3O7S and its molecular weight is 471.48. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been studied for its potential anti-inflammatory properties. It’s structurally related to molecules that have shown the ability to modulate inflammatory responses, which could be beneficial in the treatment of diseases characterized by inflammation .

Crystallography

Its crystal structure has been determined, which provides valuable information for the design of new drugs and materials. Understanding the three-dimensional arrangement of atoms within a molecule can lead to insights into its reactivity and interactions with other molecules .

Synthetic Chemistry

This compound can serve as a building block in synthetic chemistry. Its reactive groups make it a candidate for further chemical modifications, which can lead to the synthesis of a wide range of new compounds with potential applications in pharmaceuticals and materials science .

Pharmacology

Due to its structural features, the compound could be used in pharmacological research to develop new medications. Its interactions with biological molecules could be explored to understand and treat various health conditions .

Material Science

The compound’s unique structure may have applications in material science. For example, it could be used to create new types of polymers or coatings with specific properties like increased durability or chemical resistance .

Catalysis

In the field of catalysis, such compounds can be used to accelerate chemical reactions. This can lead to more efficient industrial processes, which can save energy and reduce waste .

Drug Design

The detailed knowledge of its structure and properties can aid in the rational design of new drugs. By understanding how the compound interacts with biological targets, researchers can design more effective and selective therapeutic agents .

Molecular Engineering

Finally, the compound could be used in molecular engineering to create complex molecular architectures. This can lead to the development of new materials with precise functionalities for use in various high-tech applications .

properties

IUPAC Name

ethyl 4-(4-acetamidophenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-4-31-22(28)21-19(13-20(27)25(24-21)18-8-6-5-7-14(18)2)32-33(29,30)17-11-9-16(10-12-17)23-15(3)26/h5-13H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKRBLFVOAWNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

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